3,5-Dimethyl-2-nitroaniline

Descripción general

Descripción

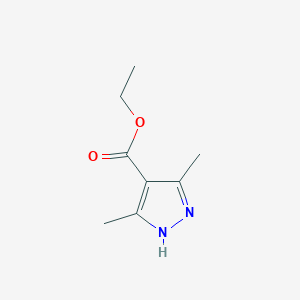

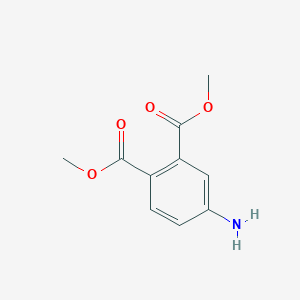

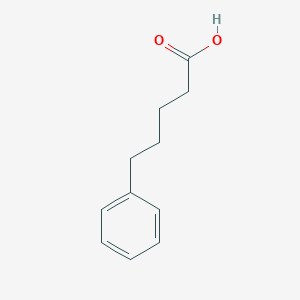

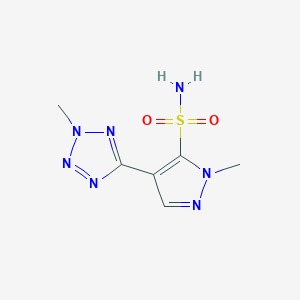

3,5-Dimethyl-2-nitroaniline is an organic compound that belongs to the family of nitroanilines . It is a derivative of aniline where two methyl groups are attached at the 3rd and 5th positions and a nitro group at the 2nd position of the benzene ring .

Synthesis Analysis

Transition metal complexes of Co(II) and Ni(II) with azo dye 3,5-dimethyl-2-(4-nitrophenylazo)-phenol derived from 4-nitoaniline and 3,5-dimethylphenol were synthesized . The stoichiometry of the complexes has been found to be 1:2 (Metal:ligand) .Molecular Structure Analysis

The molecular formula of 3,5-Dimethyl-2-nitroaniline is C8H10N2O2 . The optimized molecular structure can be analyzed using Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set .Physical And Chemical Properties Analysis

3,5-Dimethyl-2-nitroaniline is a solid compound . It exhibits a high degree of thermal stability . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Dimethyl-2-nitroaniline: is a valuable intermediate in organic synthesis. Its nitro group can be easily reduced to an amine, providing a pathway to synthesize a variety of compounds. For instance, it can be used to create pharmaceuticals, agrochemicals, and polymers by further functional group transformations .

Chromatography

In chromatography, particularly in mass spectrometry , 3,5-Dimethyl-2-nitroaniline can serve as a standard for calibrating instruments. Its distinct mass and fragmentation pattern help in the accurate determination of unknown compounds .

Dye Manufacturing

This compound is also utilized in the production of dyes. The nitro group of 3,5-Dimethyl-2-nitroaniline can undergo various chemical reactions to form complex dye structures, which are used in coloring textiles and other materials .

Medicinal Chemistry

In medicinal chemistry, 3,5-Dimethyl-2-nitroaniline is used as a building block for the synthesis of drugs. It has been involved in the synthesis of nitrofural and nitrofurantoin, which are used as antibacterial agents .

Material Science

The compound finds applications in material science due to its ability to act as a precursor for the synthesis of novel materials. Its derivatives can be used to create polymers with specific properties for industrial applications .

Perfume Industry

3,5-Dimethyl-2-nitroaniline: can be transformed into compounds that are used as fragrance ingredients in the perfume industry. The nitro group can be modified to alter the scent profile of the resulting compounds .

Analytical Chemistry

In analytical chemistry, 3,5-Dimethyl-2-nitroaniline is used for developing analytical methods. It can be a reference compound for validating the specificity and sensitivity of analytical procedures .

Environmental Studies

This compound is also relevant in environmental studies. It can be used to study the degradation of nitroaromatic compounds in the environment and to develop methods for the removal of such pollutants .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3,5-Dimethyl-2-nitroaniline is likely to be the electron-rich sites in biological systems due to the presence of the nitro group . The nitro group is an electron-withdrawing group, which can increase the acidity of the compound .

Mode of Action

The mode of action of 3,5-Dimethyl-2-nitroaniline involves electron transfer . The nitro group in the compound can accept electrons, leading to changes in the electron distribution within the molecule . This can affect the stability of the molecule and its interactions with other molecules .

Biochemical Pathways

Nitroanilines in general are known to undergoreduction reactions in biological systems . These reactions can lead to the formation of less harmful or useful counterparts .

Pharmacokinetics

Factors such as the compound’slipophilicity , molecular weight , and solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the action of 3,5-Dimethyl-2-nitroaniline can vary depending on the context. In some cases, the compound may cause irritation to the skin, eyes, and respiratory system . In other cases, it may be used in chemical reactions to produce other compounds .

Action Environment

The action of 3,5-Dimethyl-2-nitroaniline can be influenced by various environmental factors. For instance, the presence of solvents can affect the compound’s interactions with its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature , pH , and the presence of other chemicals .

Propiedades

IUPAC Name |

3,5-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQLNMXIULDNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623984 | |

| Record name | 3,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-2-nitroaniline | |

CAS RN |

35490-74-5 | |

| Record name | 3,5-Dimethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.